Cas no 61450-23-5 (1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methylazetidin-3-amine)

1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methylazetidin-3-amine structure
61450-23-5 structure
Product Name:1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methylazetidin-3-amine
CAS No:61450-23-5
MF:C19H22N2
MW:278.391384601593
CID:1627303
PubChem ID:43660
Update Time:2025-04-21

1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methylazetidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methylazetidin-3-amine
    • 1-(6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-N-methylazetidin-3-amine
    • 1-[10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl]-N-methyl-3-azetidinamine
    • BRN 0488983
    • DB-311619
    • 61450-23-5
    • 1-[10,11-Dihydro-5h-dibenzo[a,d]cyclohepten-5-yl ]-N-methyl-3-azetidinamine
    • AZETIDINE, 1-(10,11-DIHYDRO-5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-3-METHYLAMINO-
    • 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine
    • DTXSID10210395
    • CHEMBL3230890
    • Inchi: 1S/C19H22N2/c1-20-16-12-21(13-16)19-17-8-4-2-6-14(17)10-11-15-7-3-5-9-18(15)19/h2-9,16,19-20H,10-13H2,1H3
    • InChI Key: CLIYBJLXWNYNLZ-UHFFFAOYSA-N
    • SMILES: N1(C2C3C=CC=CC=3CCC3C=CC=CC2=3)CC(C1)NC

Computed Properties

  • Exact Mass: 278.17846
  • Monoisotopic Mass: 278.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27
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